5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of various functional groups, such as the amino group, bromobenzyl moiety, and difluorophenyl group, contributes to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 3-bromobenzyl chloride and sodium azide.
Coupling with Difluorophenylamine: The triazole intermediate is then coupled with 2,5-difluorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling and substitution reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The bromobenzyl moiety can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Thiol, amine, or alkoxide-substituted derivatives.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methylbenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-fluorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern. The presence of the bromobenzyl group, combined with the difluorophenyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure can lead to different reactivity and interaction profiles, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZZYAEEGOSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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